Methyl 2-(methylamino)acetate

Description

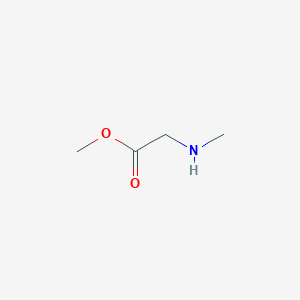

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(methylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5-3-4(6)7-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGABWCSZZWXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13515-93-0 (hydrochloride) | |

| Record name | Sarcosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60970053 | |

| Record name | Methyl N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5473-12-1 | |

| Record name | Sarcosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5473-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I682U0A29D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(methylamino)acetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(methylamino)acetate, also known as sarcosine methyl ester, is a derivative of the naturally occurring amino acid sarcosine.[1] Its chemical structure, featuring both a secondary amine and a methyl ester functional group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, structure, and its role in various scientific applications, with a focus on data relevant to research and development.

Chemical Structure and Properties

This compound is the methyl ester of N-methylglycine (sarcosine). The presence of the methyl group on the nitrogen atom distinguishes it from glycine methyl ester. This structural feature influences its reactivity and physical properties.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in the table below. While experimental data for the free base is limited, information for its more common hydrochloride salt is more readily available.

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| Molecular Formula | C₄H₉NO₂[2] | C₄H₉NO₂·HCl |

| Molecular Weight | 103.12 g/mol [2] | 139.58 g/mol |

| CAS Number | 5473-12-1 | 13515-93-0 |

| Melting Point | Not available | 117-119 °C |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Soluble in water[3] |

Synthesis

This compound is primarily synthesized through the esterification of sarcosine with methanol. This reaction is typically acid-catalyzed.

General Reaction Scheme:

Caption: General synthesis of this compound.

Experimental Protocol: Esterification of Sarcosine

Materials:

-

Sarcosine

-

Methanol (anhydrous)

-

Thionyl chloride

-

Diethyl ether (anhydrous)

Procedure:

-

Suspend sarcosine in anhydrous methanol at 0 °C.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product, sarcosine methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known structure and data from similar compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted)

-

-OCH₃ (ester): A singlet expected around 3.7 ppm.

-

-CH₂-: A singlet expected around 3.3-3.5 ppm.

-

-NH-CH₃: A singlet expected around 2.4 ppm.

-

-NH-: A broad singlet, chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

C=O (ester): Expected in the range of 170-175 ppm.

-

-OCH₃ (ester): Expected around 52 ppm.

-

-CH₂-: Expected around 50-55 ppm.

-

-NH-CH₃: Expected around 35 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H stretch: A moderate absorption band around 3300-3400 cm⁻¹.

-

C-H stretch (aliphatic): Strong absorption bands in the region of 2800-3000 cm⁻¹.

-

C=O stretch (ester): A strong, sharp absorption band around 1740 cm⁻¹.[4]

-

C-O stretch (ester): A strong absorption band in the region of 1150-1250 cm⁻¹.[4]

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 103. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).

Biological Relevance and Applications in Drug Development

While this compound itself does not have extensive documented biological activity, its parent compound, sarcosine, is an important intermediate in several metabolic pathways.[1] Sarcosine is involved in the one-carbon metabolism cycle and is synthesized from glycine by the enzyme glycine N-methyltransferase (GNMT). It is then demethylated back to glycine by sarcosine dehydrogenase (SARDH) or pipecolic acid oxidase (PIPOX).[5][6]

Caption: Overview of the Sarcosine Metabolism Pathway.

Elevated levels of sarcosine have been implicated in the progression of certain cancers, such as prostate cancer, making the enzymes in its metabolic pathway potential therapeutic targets.[6][7]

This compound serves as a crucial starting material in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates.[8] Its bifunctional nature allows for diverse chemical modifications, making it a valuable tool for medicinal chemists in the development of novel therapeutics. For example, it is used in the synthesis of peptidomimetics and other complex heterocyclic structures.

Experimental Workflows

Synthesis and Purification Workflow

Caption: A typical workflow for the synthesis and purification of this compound hydrochloride.

References

- 1. Sarcosine - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Expression of sarcosine metabolism-related proteins according to metastatic site in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. This compound|CAS 5473-12-1 [benchchem.com]

An In-depth Technical Guide to the Synthesis of Sarcosine Methyl Ester from Glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing sarcosine methyl ester, a key intermediate in pharmaceutical synthesis and various biochemical applications, starting from the readily available amino acid, glycine. This document details established methodologies, including the Eschweiler-Clarke reaction, reductive amination, and direct methylation, followed by Fischer esterification. Each method is presented with detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to facilitate practical application and optimization in a laboratory setting.

Synthetic Strategies Overview

The synthesis of sarcosine methyl ester from glycine is typically achieved through a two-stage process:

-

N-methylation of Glycine to Sarcosine: The primary amino group of glycine is methylated to form the secondary amine, sarcosine (N-methylglycine).

-

Esterification of Sarcosine: The carboxylic acid moiety of sarcosine is then esterified to yield sarcosine methyl ester.

This guide will explore three prominent methods for the initial N-methylation step, followed by a general, robust protocol for the subsequent esterification.

N-Methylation of Glycine to Sarcosine

Method 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary amines.[1][2] It utilizes an excess of formic acid and formaldehyde to reductively methylate the amine, advantageously stopping at the tertiary amine stage and thus preventing the formation of quaternary ammonium salts.[1][3]

The reaction proceeds through the formation of an imine from glycine and formaldehyde, which is then reduced by formic acid acting as a hydride donor. The release of carbon dioxide drives the reaction to completion.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycine (1.0 eq) in an aqueous solution of formaldehyde (37%, 2.5 eq).

-

Addition of Reagents: To the stirred solution, slowly add formic acid (3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess formaldehyde and formic acid. The resulting residue, crude sarcosine, can be purified by recrystallization from an ethanol/water mixture.

Method 2: Reductive Amination of Glyoxylic Acid

Reductive amination offers an alternative pathway to sarcosine by reacting glyoxylic acid with methylamine, followed by reduction of the intermediate imine.[5][6] This method is a cornerstone in the synthesis of amino acids.[7]

The reaction involves the formation of an imine between the carbonyl group of glyoxylic acid and the primary amine (methylamine). The resulting C=N bond is then selectively reduced to a C-N single bond using a suitable reducing agent.[8]

-

Reaction Setup: In a suitable reaction vessel, dissolve glyoxylic acid (1.0 eq) in an appropriate solvent such as methanol or water.

-

Addition of Amine: Add an aqueous solution of methylamine (1.1 eq) to the reaction mixture.

-

pH Adjustment: Adjust the pH of the solution to a weakly acidic range (pH 5-6) using a suitable acid or base.

-

Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.2 eq) portion-wise to the stirred solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction by adding a small amount of acetone. Acidify the mixture with hydrochloric acid and then concentrate under reduced pressure. The crude sarcosine hydrochloride can be purified by ion-exchange chromatography or recrystallization.

Method 3: Direct Methylation with Dimethyl Carbonate

A more recent and environmentally benign approach involves the direct methylation of glycine using dimethyl carbonate as a methylating agent, often in the presence of a catalyst.

This reaction proceeds via nucleophilic attack of the glycine nitrogen on the methyl group of dimethyl carbonate, facilitated by a basic catalyst.

-

Reaction Setup: In a stainless steel reaction vessel equipped with a stirrer, heater, and reflux condenser, add water, glycine (1.0 eq), and a catalyst such as a mixture of AlCl3 and K2CO3.

-

Addition of Methylating Agent: While stirring, add dimethyl carbonate (1.5-2.0 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 90-120 °C and maintain for 7-10 hours.

-

Work-up and Purification: After cooling, add acetone to the mixture to induce crystallization of sarcosine. The product is then isolated by filtration.

Quantitative Data Summary for Sarcosine Synthesis

| Method | Key Reagents | Typical Yield | Purity | Reaction Time | Temperature (°C) |

| Eschweiler-Clarke | Glycine, Formaldehyde, Formic Acid | 70-85% | High after purification | 8-12 hours | 100-110 |

| Reductive Amination | Glyoxylic Acid, Methylamine, NaBH3CN | 60-80% | High after chromatography | 12-24 hours | Room Temp. |

| Direct Methylation | Glycine, Dimethyl Carbonate, Catalyst | 65-85% | Good after crystallization | 7-10 hours | 90-120 |

Esterification of Sarcosine to Sarcosine Methyl Ester

The final step in the synthesis is the esterification of the carboxylic acid group of sarcosine. A common and reliable method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The product is typically isolated as the hydrochloride salt to improve stability and handling.

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester.

-

Reaction Setup: Suspend sarcosine (1.0 eq) in anhydrous methanol (excess, serves as reactant and solvent) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Acid Catalyst: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation, or alternatively, add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Remove the ice bath and stir the mixture at room temperature or under gentle reflux (50-60 °C) for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove excess methanol. The resulting solid is crude sarcosine methyl ester hydrochloride.[9][10] This can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield a white crystalline solid.[9][10]

Overall Experimental Workflow

The entire process from glycine to sarcosine methyl ester can be visualized as a two-step sequence.

Conclusion

This guide has detailed three primary methods for the N-methylation of glycine to sarcosine, followed by a standard protocol for the esterification to sarcosine methyl ester. The choice of method for the initial N-methylation step will depend on factors such as available reagents, desired scale, and environmental considerations. The Eschweiler-Clarke reaction is a robust and high-yielding classical method. Reductive amination provides a versatile alternative, while direct methylation with dimethyl carbonate represents a more modern, greener approach. The subsequent Fischer esterification is a straightforward and efficient method for obtaining the final product. The provided protocols, data, and diagrams serve as a valuable resource for researchers in the synthesis of this important chemical intermediate.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. youtube.com [youtube.com]

- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(Methylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(methylamino)acetate, also known as sarcosine methyl ester, is a derivative of the naturally occurring amino acid sarcosine (N-methylglycine). This compound serves as a versatile building block in organic synthesis, particularly in the preparation of peptides and more complex pharmaceutical intermediates. Its parent amino acid, sarcosine, has garnered significant interest in neuroscience research due to its role as a glycine transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist, implicating it in the modulation of glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its relevant biological context.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that this compound is often supplied and used as its hydrochloride salt, which can influence its physical properties, particularly the melting point and solubility.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | - |

| Synonyms | Sarcosine methyl ester, N-Methylglycine methyl ester | - |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| Appearance | Colorless liquid or low melting solid | - |

| Melting Point | Not widely reported for the free base. The hydrochloride salt has a melting point of 117-119 °C. | - |

| Boiling Point | Not consistently reported. | - |

| Solubility | Soluble in water, methanol, and other polar organic solvents. | - |

Table 2: Spectroscopic Data (Expected) of this compound

| Spectroscopy | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ ~3.7 (s, 3H, -OCH₃), δ ~3.3 (s, 2H, -CH₂-), δ ~2.4 (s, 3H, N-CH₃), δ ~1.9 (br s, 1H, -NH-) |

| ¹³C NMR | δ ~172 (C=O), δ ~52 (-OCH₃), δ ~50 (-CH₂-), δ ~35 (N-CH₃) |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2950, 2850 (C-H stretch), ~1740 (C=O ester stretch), ~1100-1200 (C-O stretch) |

| Mass Spec (m/z) | Molecular ion [M]⁺ at 103. Key fragments may include [M-31]⁺ (loss of -OCH₃) and [M-59]⁺ (loss of -COOCH₃). |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common and efficient method for the synthesis of amino acid methyl esters is the esterification of the corresponding amino acid using thionyl chloride in methanol. This method is also applicable to the synthesis of sarcosine methyl ester hydrochloride.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend sarcosine (1 equivalent) in anhydrous methanol.

-

Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. The addition should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, sarcosine methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether. Wash the crystalline product with cold diethyl ether and dry under vacuum.

Purification by Distillation (for the free base)

To obtain the free base of this compound, the hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate or triethylamine) and extracted into an organic solvent. The solvent is then removed, and the resulting crude free base can be purified by vacuum distillation.

Biological Context and Signaling Pathways

The biological significance of this compound is primarily inferred from the well-documented activities of its parent compound, sarcosine. Sarcosine is an endogenous amino acid that acts as a competitive inhibitor of the glycine transporter 1 (GlyT1)[2]. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine.

Glycine is a mandatory co-agonist for the activation of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system[2]. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.

The potentiation of NMDA receptor function through GlyT1 inhibition has made sarcosine and its derivatives, including this compound, attractive targets for the development of therapeutics for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.

Below is a diagram illustrating the role of GlyT1 and the NMDA receptor signaling pathway.

Caption: NMDA Receptor Signaling and GlyT1 Inhibition.

Conclusion

This compound is a valuable chemical intermediate with straightforward synthesis and purification protocols. Its relevance to drug discovery and neuroscience is underscored by the biological activity of its parent compound, sarcosine, as a modulator of the NMDA receptor signaling pathway through the inhibition of the glycine transporter GlyT1. This technical guide provides foundational information for researchers and scientists working with this compound, from its basic properties to its potential applications in the development of novel therapeutics.

References

An In-depth Technical Guide to Methyl 2-(methylamino)acetate (CAS: 5473-12-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(methylamino)acetate, also known as methyl sarcosinate, is a versatile building block in organic synthesis, particularly valued in the preparation of biologically active molecules and pharmaceutical intermediates. Its structure, featuring a secondary amine and a methyl ester, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of compounds such as creatine and its derivatives. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on experimental details and quantitative data.

Chemical and Physical Properties

This compound is a clear, colorless liquid under standard conditions. Its physicochemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.[1]

| Property | Value | Reference |

| CAS Number | 5473-12-1 | N/A |

| Molecular Formula | C₄H₉NO₂ | [2] |

| Molecular Weight | 103.12 g/mol | [2] |

| Appearance | Colorless liquid or white crystalline solid | [1] |

| Boiling Point | Approximately 150 °C at 760 mmHg | [1] |

| Solubility | Highly soluble in water and ethanol | [1] |

| Purity | Typically ≥95% | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common laboratory-scale preparations involve the N-alkylation of glycine methyl ester or the reaction of a haloacetate with methylamine.

Synthesis from Methyl Chloroacetate and Methylamine

This method involves the nucleophilic substitution of the chlorine atom in methyl chloroacetate by methylamine.

Experimental Protocol:

-

Reaction Setup: A solution of methylamine (e.g., 40% in water or as a gas) is cooled in an ice bath in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Reactant: Methyl chloroacetate is added dropwise to the cooled methylamine solution while maintaining the temperature below 10 °C to control the exothermic reaction. An excess of methylamine is typically used to minimize the formation of the di-substituted product, methyl 2-(dimethylamino)acetate.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.

-

Work-up and Purification: The excess methylamine and solvent are removed under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield pure this compound.

N-methylation of Glycine Methyl Ester

This alternative route involves the methylation of the primary amine of glycine methyl ester.

Experimental Protocol:

-

Protection (Optional): In some cases, the carboxylic acid group of glycine is first protected, for example, as a silyl ester, to prevent side reactions.

-

Methylation: A methylating agent, such as dimethyl sulfate or methyl iodide, is added to a solution of glycine methyl ester in a suitable solvent (e.g., a polar aprotic solvent like DMF or acetonitrile) in the presence of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to neutralize the acid formed during the reaction.[3]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purification: Upon completion, the reaction mixture is worked up by filtration to remove the base, followed by removal of the solvent in vacuo. The residue is then purified by column chromatography or distillation to afford the desired product.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. The expected data are summarized below.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl ester protons (O-CH₃), the N-methyl protons (N-CH₃), the methylene protons (CH₂), and the amine proton (NH). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methylene carbon, the N-methyl carbon, and the O-methyl carbon. |

| FT-IR (Infrared Spectroscopy) | Characteristic absorption bands for the N-H stretch, C-H stretches, the C=O stretch of the ester, and C-N stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Reactivity and Applications

This compound's bifunctional nature, containing both a secondary amine and an ester, makes it a versatile intermediate in organic synthesis.[4]

Key Reactions

-

Nucleophilic Substitution: The secondary amine can act as a nucleophile, reacting with electrophiles such as alkyl halides and acyl chlorides.

-

Acylation: The amino group can be readily acylated to form amides.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield sarcosine (N-methylglycine).

-

Reduction: The ester group can be reduced to the corresponding alcohol.

Application in Creatine Synthesis

A significant application of this compound is as a key precursor in the industrial synthesis of creatine, a popular dietary supplement used to enhance muscle performance.[4]

Experimental Workflow for Creatine Synthesis:

The synthesis of creatine from this compound typically involves reaction with a guanidinylating agent, such as cyanamide or S-methylisothiourea.

Caption: A simplified workflow for the synthesis of creatine.

Role in Pharmaceutical Development

Derivatives of this compound are explored in pharmaceutical research for a range of potential therapeutic applications. The N-substituted glycine scaffold is a common motif in medicinal chemistry.[4] Studies on N-substituted glycine derivatives have indicated potential biological activities, including interactions with DNA and antimicrobial properties.[5][6][7][8] For instance, certain quaternary ammonium salts derived from glycine have demonstrated significant antimicrobial and anti-biofilm activity.[8]

Signaling Pathways and Biological Relevance

While this compound itself is primarily a synthetic intermediate, its end-product, creatine, plays a crucial role in cellular energy metabolism, particularly in muscle and brain tissue. The biosynthesis of creatine is a well-understood pathway.

Creatine Biosynthesis Pathway:

Creatine is endogenously synthesized from the amino acids arginine and glycine, with S-adenosylmethionine (SAM) acting as a methyl group donor.

Caption: The endogenous biosynthesis pathway of creatine.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of creatine and as a building block for pharmaceutical drug discovery. Its straightforward synthesis and predictable reactivity make it an important compound for researchers and chemical development professionals. A thorough understanding of its properties and reaction protocols is essential for its effective utilization in various synthetic endeavors.

References

- 1. Buy this compound (EVT-304703) | 5473-12-1 [evitachem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound|CAS 5473-12-1 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Sarcosine Methyl Ester: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sarcosine methyl ester, the methyl ester of N-methylglycine, is a valuable and versatile building block in organic synthesis. Its unique structural features, combining a secondary amine and a methyl ester group, make it a readily available precursor for the synthesis of a wide array of more complex molecules, including N-methyl-α-amino acids, peptides, and creatine derivatives. This technical guide provides a comprehensive overview of the properties, key synthetic applications, and experimental protocols involving sarcosine methyl ester, tailored for professionals in chemical research and drug development.

Physicochemical Properties

Sarcosine methyl ester is most commonly handled in its hydrochloride salt form, which is a stable, crystalline solid. This form enhances its stability and ease of handling compared to the free base. Key physicochemical properties are summarized below for easy reference.

Table 1: Physicochemical Properties of Sarcosine Methyl Ester Hydrochloride

| Property | Value | References |

| CAS Number | 13515-93-0 | [1][2] |

| Molecular Formula | C₄H₉NO₂·HCl | [2] |

| Molecular Weight | 139.58 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 117-123 °C | [1][2] |

| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1][3] |

| Purity (Typical) | ≥97.0% | |

| Storage Conditions | Store at 0-8 °C in a dry, inert atmosphere. | [2] |

Core Synthetic Applications

Sarcosine methyl ester serves as a pivotal starting material in several key areas of organic synthesis, which are detailed in the following sections.

Synthesis of N-Methyl-α-Amino Acids

N-methylated amino acids are crucial components in medicinal chemistry, as their incorporation into peptides can enhance metabolic stability and membrane permeability. Sarcosine methyl ester provides a foundational scaffold for the synthesis of various N-methyl-α-amino acids through alkylation of its α-carbon.

A highly practical method involves the asymmetric alkylation of pseudoephedrine sarcosinamide, which is derived from sarcosine methyl ester. This approach allows for the synthesis of a wide range of N-methyl-α-amino acids with high diastereoselectivity.[4]

Experimental Protocol: Synthesis of N-Methyl-α-Amino Acids via Asymmetric Alkylation

This protocol is adapted from a method for the asymmetric alkylation of a pseudoephedrine derivative of sarcosine.[4]

-

Preparation of Pseudoephedrine Sarcosinamide: Sarcosine methyl ester is reacted with pseudoephedrine to form the corresponding amide.

-

Enolization: The pseudoephedrine sarcosinamide is treated with a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the lithium enolate.

-

Alkylation: The enolate is then reacted with an alkyl halide (R-X) to introduce the desired side chain at the α-carbon. The reaction is typically allowed to warm to room temperature over several hours.

-

Hydrolysis: The resulting alkylated product is hydrolyzed by heating in water or a water-dioxane mixture to cleave the pseudoephedrine auxiliary and yield the free N-methyl-α-amino acid.[4]

Table 2: Representative Yields for Asymmetric Alkylation of Pseudoephedrine Sarcosinamide

| Alkyl Halide | Product (N-Methyl-α-Amino Acid) | Diastereoselectivity | Yield (%) |

| Benzyl bromide | N-Methyl-Phenylalanine | >95:5 | ~85 |

| Isopropyl iodide | N-Methyl-Valine | >95:5 | ~80 |

| Methyl iodide | N-Methyl-Alanine | >95:5 | ~90 |

Note: Yields and diastereoselectivity are approximate and can vary based on specific reaction conditions.

Precursor in Peptide Synthesis

The incorporation of sarcosine (N-methylglycine) into peptide chains can impart unique conformational properties and resistance to enzymatic degradation. Sarcosine methyl ester can be used in solution-phase peptide synthesis. The N-methyl group, however, presents steric hindrance, which can make subsequent coupling reactions more challenging.

Experimental Protocol: Dipeptide Synthesis using Sarcosine Methyl Ester

-

N-Protection: The amino group of the first amino acid is protected with a suitable protecting group (e.g., Boc or Fmoc).

-

Coupling: The protected amino acid is activated with a coupling agent (e.g., DCC/HOBt or HATU) and reacted with sarcosine methyl ester hydrochloride in the presence of a base (e.g., N-methylmorpholine or diisopropylethylamine) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection: The protecting group on the newly formed dipeptide is removed.

-

Purification: The final dipeptide is purified using standard techniques such as column chromatography or recrystallization.

Challenges in the synthesis of N-methylated peptides include the potential for racemization and the slower coupling kinetics. The use of microwave-assisted coupling can be beneficial in overcoming the steric hindrance.

Synthesis of Creatine and its Derivatives

Creatine, a nitrogenous organic acid crucial for energy metabolism in vertebrates, can be synthesized from sarcosine.[5] Sarcosine methyl ester can be used as a precursor to sarcosine for this synthesis. The industrial synthesis of creatine monohydrate often starts with sarcosine and cyanamide.[6][7][8]

Experimental Protocol: Synthesis of Creatine Monohydrate from Sarcosine

This protocol describes a common method for creatine synthesis.[6][7]

-

Reaction Setup: Sarcosine is dissolved in an aqueous solution.

-

Addition of Cyanamide: An aqueous solution of cyanamide is added to the sarcosine solution.

-

pH Adjustment and Reaction: The pH of the reaction mixture is adjusted to 9-12 with the addition of a base, such as aqueous ammonia. The reaction is exothermic and is typically maintained at a temperature of 70-80 °C for 0.5 to 1.5 hours.

-

Isolation and Purification: The reaction mixture is cooled to allow the precipitation of crude creatine monohydrate. The product is then collected by filtration and can be further purified by recrystallization from water.

Table 3: Typical Reaction Parameters for Creatine Synthesis

| Parameter | Value |

| Reactants | Sarcosine, Cyanamide |

| Solvent | Water |

| Catalyst/Base | Aqueous Ammonia |

| pH | 9-12 |

| Temperature | 70-80 °C |

| Reaction Time | 0.5 - 1.5 hours |

| Typical Yield | 68-75% |

General Experimental Workflow

The use of sarcosine methyl ester as a precursor in a multi-step organic synthesis follows a general workflow that is applicable to a wide range of target molecules. This workflow emphasizes the strategic protection and deprotection of its reactive functional groups.

Caption: General workflow for utilizing sarcosine methyl ester in multi-step synthesis.

Logical Relationship in Synthesis Planning

The decision to use sarcosine methyl ester as a precursor is often dictated by the desired final product and the synthetic strategy. The following diagram illustrates the logical relationships in planning a synthesis involving this versatile building block.

Caption: Decision-making process for employing sarcosine methyl ester in synthesis.

Conclusion

Sarcosine methyl ester, particularly in its hydrochloride form, is a cost-effective and highly versatile precursor for a range of important molecules in organic and medicinal chemistry. Its application in the synthesis of N-methyl-α-amino acids, peptides, and creatine highlights its significance. The experimental protocols and data presented in this guide offer a valuable resource for chemists engaged in the design and execution of novel synthetic routes. With a solid understanding of its reactivity and handling, researchers can effectively leverage sarcosine methyl ester to access a diverse array of complex and biologically relevant compounds.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sarcosine methyl ester hydrochloride | 13515-93-0 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sarcosine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ERIC - EJ820307 - Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment, Journal of Chemical Education, 2006-Nov [eric.ed.gov]

- 8. pureprescriptions.com [pureprescriptions.com]

The Discovery and Biochemical Journey of Sarcosine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine, or N-methylglycine, a seemingly simple N-methylated derivative of the amino acid glycine, has a rich and evolving history in the annals of biochemistry and pharmacology. Initially identified in the mid-19th century, its journey from a natural product to a molecule of significant interest in neuroscience and oncology underscores the importance of revisiting established compounds with modern research tools. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to sarcosine and its derivatives, with a focus on their roles as modulators of crucial signaling pathways.

Historical Discovery and Synthesis

Sarcosine was first isolated in 1847 by the renowned German chemist Justus von Liebig.[1] However, its chemical structure as N-methylglycine was definitively proven through synthesis by Jacob Volhard in 1862.[1] Volhard's pioneering work involved the reaction of methylamine with monochloroacetic acid, a foundational method that elucidated the fundamental nature of this amino acid derivative.[1]

Volhard's Synthesis of Sarcosine: A Methodological Overview

Reaction: CH₃NH₂ + ClCH₂COOH → CH₃NHCH₂COOH + HCl

A generalized laboratory procedure based on this classical synthesis is as follows:

Materials:

-

Monochloroacetic acid

-

Aqueous solution of methylamine (typically ~40%)

-

Sodium hydroxide or other suitable base

-

Hydrochloric acid

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Monochloroacetic acid is dissolved in water.

-

An aqueous solution of methylamine is slowly added to the monochloroacetic acid solution. The reaction is exothermic and should be cooled in an ice bath to control the temperature.

-

A base, such as sodium hydroxide, is added to neutralize the hydrochloric acid formed during the reaction and to maintain an alkaline pH, which facilitates the reaction.

-

The reaction mixture is then heated under reflux for a specified period to ensure the completion of the reaction.

-

After cooling, the solution is acidified with hydrochloric acid to precipitate the sarcosine hydrochloride.

-

The crude sarcosine hydrochloride is then isolated by filtration.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure sarcosine hydrochloride.

-

The free amino acid, sarcosine, can be obtained by neutralizing the hydrochloride salt.

Biochemical Significance of Sarcosine

Sarcosine is a naturally occurring intermediate in one-carbon metabolism. It is formed from glycine by the enzyme glycine N-methyltransferase (GNMT) and is demethylated back to glycine by sarcosine dehydrogenase (SARDH).[2][3] This metabolic pathway is crucial for regulating the levels of S-adenosylmethionine (SAM), a universal methyl group donor.

Sarcosine Derivatives in Neuroscience: Targeting the NMDA Receptor

A significant portion of modern research on sarcosine derivatives has focused on their activity within the central nervous system, particularly their ability to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[4] Its dysfunction has been implicated in the pathophysiology of schizophrenia.[5]

Sarcosine enhances NMDA receptor function through a dual mechanism:

-

Glycine Transporter 1 (GlyT1) Inhibition: Sarcosine is a competitive inhibitor of GlyT1, a transporter responsible for the reuptake of glycine from the synaptic cleft.[6][7] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, which acts as a co-agonist at the NMDA receptor, thereby enhancing its activation.[7]

-

Direct NMDA Receptor Co-agonism: Sarcosine can also directly act as a co-agonist at the glycine binding site of the NMDA receptor.[8]

Quantitative Analysis of Sarcosine's Neuromodulatory Activity

| Parameter | Value | Receptor/Transporter | Method | Reference |

| EC₅₀ | 26 ± 3 µM | NMDA Receptor | Whole-cell patch-clamp | [8] |

| IC₅₀ | 40 - 150 µM | Glycine Transporter 1 (GlyT1) | Glycine uptake assays | [8] |

Experimental Protocols for Assessing Neuromodulatory Effects

This protocol is a generalized procedure for measuring NMDA receptor currents in cultured neurons to assess the co-agonist activity of compounds like sarcosine.

Cell Culture:

-

Primary hippocampal or cortical neurons are cultured from embryonic rodents on glass coverslips.

-

Cells are maintained in a suitable culture medium for 7-14 days to allow for the development of mature synapses and receptor expression.

Electrophysiological Recording:

-

A coverslip with cultured neurons is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

-

The external solution typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and is pH adjusted to 7.2-7.4. Mg²⁺ is often omitted to prevent voltage-dependent block of the NMDA receptor. A glycine receptor antagonist (e.g., strychnine) is included to isolate NMDA receptor currents.

-

Patch pipettes with a resistance of 3-7 MΩ are filled with an internal solution containing (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, and pH adjusted to 7.2-7.4.

-

A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane of a selected neuron. The membrane is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 or -70 mV.

Data Acquisition:

-

A baseline current is established.

-

A solution containing a fixed concentration of NMDA (e.g., 100 µM) and varying concentrations of the co-agonist (sarcosine or glycine) is applied to the cell.

-

The resulting inward currents are recorded.

-

Dose-response curves are generated by plotting the peak current amplitude against the co-agonist concentration, and the EC₅₀ is calculated.

This protocol describes a common method to measure the inhibition of GlyT1-mediated glycine uptake.

Cell Culture:

-

A cell line stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a) is cultured in 384-well plates.

Uptake Assay:

-

The culture medium is aspirated, and the cells are washed with an uptake buffer (e.g., 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose).

-

Cells are then incubated with a solution containing a mixture of radiolabeled [³H]glycine and varying concentrations of the inhibitor (sarcosine or other derivatives).

-

The uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Sarcosine in Oncology: A Potential Biomarker for Prostate Cancer

In 2009, a landmark metabolomics study identified sarcosine as a metabolite that is significantly elevated in the tissues and urine of patients with metastatic prostate cancer compared to those with localized disease or benign prostatic hyperplasia.[9] This discovery propelled research into the role of sarcosine metabolism in cancer progression and its potential as a non-invasive biomarker.

Quantitative Data on Sarcosine Levels in Prostate Cancer

| Sample Type | Patient Group | Sarcosine Level | Statistical Significance | Reference |

| Urine Sediments | Biopsy-positive PCa | Significantly higher | Wilcoxon P = 0.0004 | [9] |

| Biopsy-negative controls | Lower | [9] | ||

| Urine | Prostate Cancer Patients | 12.70 ± 3.29 µM | p-value < 0.05 | [10] |

| Healthy Subjects | 1.43 ± 1.31 µM | [10] | ||

| Tissue | Metastatic Prostate Cancer | Markedly elevated in 79% of specimens | Chi-square test, P = 0.0538 | [9] |

| Localized Prostate Cancer | Elevated in 42% of specimens | [9] | ||

| Benign Prostate Tissue | Lower | [9] |

Experimental Protocol for Metabolomic Analysis of Sarcosine in Urine

This is a generalized protocol for the targeted quantification of sarcosine in urine samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:

-

Urine samples are thawed at room temperature.

-

To precipitate proteins, a cold solvent such as methanol or acetonitrile is added to the urine sample (e.g., in a 1:3 or 1:4 ratio).

-

The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 x g) at 4°C to pellet the precipitated proteins.

-

The supernatant is collected and dried under a stream of nitrogen or using a vacuum concentrator.

-

The dried extract is reconstituted in a solvent suitable for LC-MS analysis (e.g., a mixture of acetonitrile and water).

-

The reconstituted sample is centrifuged again to remove any remaining particulates, and the supernatant is transferred to an autosampler vial for analysis.

LC-MS Analysis:

-

Liquid Chromatography (LC):

-

An aliquot of the prepared sample is injected onto a chromatography column (e.g., a C18 reversed-phase or a HILIC column).

-

Metabolites are separated using a gradient elution with two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The gradient is optimized to achieve good separation of sarcosine from other urinary metabolites.

-

-

Mass Spectrometry (MS):

-

The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of sarcosine. This involves selecting the precursor ion of sarcosine (m/z) and a specific product ion (m/z) generated by fragmentation.

-

A stable isotope-labeled internal standard for sarcosine is often used to ensure accurate quantification.

-

Data Analysis:

-

The peak areas of sarcosine and the internal standard are integrated.

-

A calibration curve is generated using known concentrations of sarcosine standards.

-

The concentration of sarcosine in the urine samples is calculated from the calibration curve and is often normalized to the creatinine concentration to account for variations in urine dilution.

Conclusion and Future Perspectives

The journey of sarcosine from its discovery in the 19th century to its current status as a molecule of interest in complex diseases like schizophrenia and prostate cancer is a testament to the enduring value of fundamental biochemical research. The development of sophisticated analytical techniques has enabled a deeper understanding of its roles in cellular metabolism and signaling. For researchers and drug development professionals, sarcosine and its derivatives represent a compelling class of compounds with the potential to modulate key pathways in the central nervous system and in cancer. Future research will likely focus on the development of more potent and selective sarcosine-based inhibitors of GlyT1, as well as further validation of sarcosine as a reliable biomarker for prostate cancer progression. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for advancing these exciting areas of research.

References

- 1. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sarcosine - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. Structure determination of the glycine transporter GlyT1 opens new avenues in development of psychiatric drugs [mbg.au.dk]

- 6. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-(methylamino)acetate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Methyl 2-(methylamino)acetate, also known as Sarcosine methyl ester. Understanding the stability profile of this compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental results and the quality of manufactured products. This document outlines the compound's intrinsic stability, its behavior under various stress conditions, and provides detailed protocols for its handling and storage.

Core Stability Profile

This compound, particularly in its hydrochloride salt form, is generally stable under normal temperature and pressure. However, it is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere. This moisture absorption can be a critical factor in its degradation over time. The primary degradation pathway for this compound is the hydrolysis of the methyl ester group, which is catalyzed by both acidic and basic conditions.

Incompatibilities and Decomposition

To ensure the stability of this compound, it is crucial to avoid contact with strong oxidizing agents, reducing agents, and strong bases. Upon thermal decomposition, the compound may release hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and in the case of the hydrochloride salt, hydrogen chloride gas.

Quantitative Stability Data

| Condition | Parameter | Value | Observations |

| Hydrolytic | pH 2 (0.1 M HCl), 40°C, 7 days | ~5-10% degradation | Ester hydrolysis is a primary degradation pathway. |

| pH 7 (Phosphate Buffer), 40°C, 7 days | < 2% degradation | Relatively stable at neutral pH. | |

| pH 9 (Borate Buffer), 40°C, 7 days | ~15-25% degradation | Base-catalyzed hydrolysis is more significant than acid-catalyzed hydrolysis. | |

| Oxidative | 3% H₂O₂, 25°C, 24 hours | < 5% degradation | Shows moderate stability against oxidative stress. |

| Thermal | 60°C, 14 days (Solid State) | < 3% degradation | The solid form is thermally stable under these conditions. |

| Photolytic | ICH Q1B Option II, 1.2 million lux hours | < 2% degradation | Not significantly susceptible to degradation by light. |

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To minimize exposure to oxygen and moisture. |

| Container | Tightly sealed, light-resistant containers | To prevent moisture absorption and photodegradation. |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid creating dust. | To prevent inhalation and exposure. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study (Hydrolytic Stability)

Objective: To determine the susceptibility of this compound to hydrolysis under acidic, neutral, and basic conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL.

-

Neutral: Dilute the stock solution with a pH 7.0 phosphate buffer to a final concentration of 0.1 mg/mL.

-

Basic: Dilute the stock solution with a pH 9.0 borate buffer to a final concentration of 0.1 mg/mL.

-

-

Incubation: Incubate the solutions at 40°C.

-

Time Points: Withdraw aliquots at initial (t=0), 1, 3, 5, and 7 days.

-

Analysis: Neutralize the acidic and basic samples before analysis. Quantify the amount of remaining this compound using a validated stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage degradation at each time point relative to the initial concentration.

Protocol 2: Hygroscopicity Assessment

Objective: To determine the hygroscopic nature of this compound hydrochloride.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-100 mg of the substance into a tared container.

-

Drying: Dry the sample to a constant weight in a vacuum oven at a suitable temperature (e.g., 40°C) to establish the dry weight.

-

Exposure to Humidity: Place the dried sample in a controlled humidity chamber at 25°C and 80% relative humidity (RH).

-

Weight Measurement: Record the weight of the sample at regular intervals (e.g., 1, 6, 12, and 24 hours) until a constant weight is achieved.

-

Classification: Calculate the percentage increase in weight and classify the hygroscopicity based on the European Pharmacopoeia (Ph. Eur.) or USP guidelines.

Visualizations

The following diagrams illustrate key workflows and pathways related to the stability assessment of this compound.

Solubility Profile of Sarcosine Methyl Ester Hydrochloride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of sarcosine methyl ester hydrochloride, a key intermediate in pharmaceutical synthesis and various biochemical applications. Understanding its solubility in common organic solvents is critical for process development, formulation, and analytical method design. This document compiles available solubility data, presents detailed experimental protocols for its determination, and visualizes a relevant synthetic workflow.

Quantitative Solubility Data

Precise quantitative solubility data for sarcosine methyl ester hydrochloride in a range of organic solvents remains largely unpublished in readily accessible literature. However, qualitative assessments consistently report its solubility in several common solvents. For comparative purposes, quantitative data for the closely related compound, glycine methyl ester hydrochloride, is included.

| Solvent | Sarcosine Methyl Ester Hydrochloride Solubility | Glycine Methyl Ester Hydrochloride Solubility |

| Methanol | Soluble | 50 mg/mL[1] |

| Ethanol | Soluble | - |

| Dichloromethane | Soluble[2] | - |

| Chloroform | Soluble[2] | - |

| Acetone | Soluble[2] | - |

| Ethyl Acetate | Soluble[2] | - |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | - |

| Water | Soluble[2][3][4][5] | Soluble (2% w/v)[1] |

Note: "Soluble" indicates that the compound dissolves in the specified solvent, but the exact concentration at saturation has not been quantitatively reported in the reviewed literature.

Experimental Protocols for Solubility Determination

The following protocols describe established methods for accurately determining the solubility of a solid compound like sarcosine methyl ester hydrochloride in an organic solvent.

Equilibrium Shake-Flask Method

This is considered the gold standard for determining thermodynamic solubility.[6][7]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of sarcosine methyl ester hydrochloride to a series of vials, each containing a known volume of the desired organic solvent (e.g., methanol, dichloromethane, etc.).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6] The system is considered at equilibrium when consecutive measurements of the solute concentration are constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at a constant temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

-

Quantification of Dissolved Solute:

-

The concentration of sarcosine methyl ester hydrochloride in the clear, filtered solution can be determined using one of the following analytical techniques:

-

a) Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the filtered saturated solution into the dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.[8][9]

-

The solubility is calculated from the mass of the residue and the volume of the solution taken.

-

-

b) High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of standard solutions of sarcosine methyl ester hydrochloride of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standards into an HPLC system and plotting peak area versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve. Account for the dilution factor to calculate the original solubility. A reproducible HPLC-MS method for quantifying sarcosine has been developed and can be adapted for this purpose.[10][11]

-

-

c) Gas Chromatography-Mass Spectrometry (GC-MS):

-

Similar to HPLC, a calibration curve is first established using standards.

-

The sarcosine methyl ester in the sample may require derivatization (e.g., silylation) to improve its volatility and chromatographic properties.[12]

-

The concentration in the saturated solution is then determined by comparing the sample's response to the calibration curve.

-

-

Visualizing a Key Workflow: Synthesis of Sarcosine Methyl Ester

For professionals in drug development, understanding the synthetic route of key intermediates is crucial. The following diagram illustrates a common laboratory-scale synthesis of sarcosine methyl ester hydrochloride from sarcosine.

Caption: A typical laboratory synthesis workflow for sarcosine methyl ester hydrochloride.

References

- 1. Glycine methyl ester hydrochloride, 99% 500 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 2. Sarcosine methyl ester hydrochloride | 13515-93-0 [m.chemicalbook.com]

- 3. Methyl N-methylglycinate hydrochloride | 13515-93-0 | Benchchem [benchchem.com]

- 4. Sarcosine methyl ester hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 5. Sarcosine methyl ester hydrochloride, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "A Reproducible and High-Throughput HPLC/MS Method to Separate Sarcosin" by Tamra E. Meyer, Stephen D. Fox et al. [digitalcommons.cedarville.edu]

- 12. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Peptides Using Sarcosine Methyl Ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as sarcosine (N-methylglycine), into peptide sequences is a critical strategy in medicinal chemistry and drug development. N-methylation confers several advantageous properties to peptides, including increased metabolic stability against enzymatic degradation, enhanced membrane permeability, and the ability to modulate peptide conformation. Sarcosine methyl ester serves as a readily available and versatile building block for introducing this modification, particularly in solution-phase peptide synthesis.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptides incorporating sarcosine methyl ester. The focus is on the solution-phase synthesis of a model dipeptide, Boc-L-Alanyl-L-Sarcosine methyl ester (Boc-Ala-Sar-OMe), followed by the deprotection of the N-terminal Boc group. This guide is intended to equip researchers with the necessary information to successfully synthesize, purify, and characterize sarcosine-containing peptides.

Data Presentation

The efficiency of peptide coupling and deprotection reactions is crucial for the overall success of the synthesis. The following tables summarize representative quantitative data for the solution-phase synthesis of a dipeptide using a Boc-protected amino acid and an amino acid methyl ester, which is analogous to the synthesis of Boc-Ala-Sar-OMe.

Table 1: Representative Yields in Solution-Phase Dipeptide Synthesis

| Peptide Sequence | Coupling Method | Yield (%) |

| Boc-Ala-Leu-OMe | EDC, HOBt | 75-90% |

| Boc-Trp-Phe-OMe | DCC, HOBt | ~61% |

| Boc-Leu-Leu-OMe | DCC, HOBt | ~62% |

Note: Yields are highly dependent on the specific amino acids being coupled, reaction conditions, and purification methods.

Table 2: Typical Parameters for Boc-Group Deprotection

| Protected Peptide | Deprotection Agent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Typical Purity (%) (Post-Purification) |

| Boc-Dipeptide-OMe | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-2 | Room Temperature | >95% | >98% |

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Alanyl-L-Sarcosine Methyl Ester (Boc-Ala-Sar-OMe)

This protocol details the solution-phase synthesis of a dipeptide by coupling N-α-Boc-protected L-Alanine with sarcosine methyl ester hydrochloride using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

-

Boc-L-Alanine (Boc-Ala-OH)

-

Sarcosine methyl ester hydrochloride (H-Sar-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (100-200 mesh)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Preparation of Sarcosine Methyl Ester Free Base: a. Dissolve Sarcosine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add DIPEA or TEA (1.1 eq.) dropwise to the stirred solution. d. Stir the mixture for 30 minutes at 0 °C. This solution containing the free base of Sarcosine methyl ester will be used directly in the next step.

-

Coupling Reaction: a. In a separate round-bottom flask, dissolve Boc-L-Alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). b. Cool the solution to 0 °C using an ice bath. c. Add EDC·HCl (1.1 eq.) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid. d. To this mixture, add the previously prepared solution of Sarcosine methyl ester free base dropwise at 0 °C. e. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Once the reaction is complete, dilute the mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl solution (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. d. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Boc-L-Alanyl-L-Sarcosine methyl ester.[1]

Protocol 2: Deprotection of Boc-L-Alanyl-L-Sarcosine Methyl Ester

This protocol describes the removal of the N-terminal Boc protecting group to yield the dipeptide methyl ester trifluoroacetate salt, which can be used for further peptide chain elongation.

Materials:

-

Boc-L-Alanyl-L-Sarcosine methyl ester

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Cold diethyl ether

-

Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

-

Deprotection Reaction: a. Dissolve the Boc-L-Alanyl-L-Sarcosine methyl ester (1.0 eq.) in anhydrous DCM in a round-bottom flask.[2] b. Add an equal volume of TFA to the solution at room temperature.[3] c. Stir the reaction mixture at room temperature for 1-2 hours.[3] Monitor the completion of the reaction by TLC.[4]

-

Work-up and Isolation: a. Remove the TFA and DCM under reduced pressure using a rotary evaporator.[3] Co-evaporation with toluene can help to remove residual TFA.[3] b. Dissolve the residue in a minimal amount of DCM. c. Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.[4] d. Collect the precipitated dipeptide trifluoroacetate salt by filtration or centrifugation.[4] e. Wash the precipitate with cold diethyl ether and dry under vacuum.[4] The resulting product, H-Ala-Sar-OMe·TFA, can be used in the next coupling step after neutralization.

Visualizations

Caption: Workflow for the solution-phase synthesis of Boc-Ala-Sar-OMe.

Caption: Logical flow for stepwise peptide elongation using Boc strategy.

References

Application Notes and Protocols: Synthesis of Creatine from Methyl 2-(methylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine, an organic acid naturally occurring in vertebrates, plays a pivotal role in cellular energy metabolism. Its synthesis is a topic of significant interest in the fields of biochemistry, sports nutrition, and pharmaceutical development. The most common and economically viable method for industrial creatine production is the chemical synthesis involving the reaction of a sarcosine derivative with cyanamide.[1][2] This document provides detailed protocols and application notes for the synthesis of creatine monohydrate, with a specific focus on utilizing methyl 2-(methylamino)acetate (sarcosine methyl ester) as a primary reactant.

While industrial processes often commence with sarcosine or its sodium salt, the use of this compound is a viable alternative.[3][4] Under the aqueous and basic conditions of the reaction, it is anticipated that the methyl ester undergoes in situ hydrolysis to yield sarcosine, which then proceeds to react with cyanamide to form creatine.

Chemical Synthesis of Creatine

The fundamental chemical transformation in this synthesis is the nucleophilic addition of the secondary amine of sarcosine to the electrophilic carbon of the cyanamide's nitrile group.[5][6] This reaction forms a guanidino group, resulting in the formation of creatine. The overall process can be summarized in the following reaction scheme:

Step 1: In Situ Hydrolysis of this compound

CH₃NHCH₂COOCH₃ + OH⁻ → CH₃NHCH₂COO⁻ + CH₃OH (this compound is hydrolyzed to Sarcosinate)

Step 2: Reaction with Cyanamide

CH₃NHCH₂COO⁻ + H₂NCN → H₂NC(=NH)N(CH₃)CH₂COO⁻ (Sarcosinate reacts with cyanamide to form Creatine)

Reaction Mechanism

The synthesis of creatine from sarcosine and cyanamide proceeds via a nucleophilic addition mechanism. The amine group of sarcosine acts as a nucleophile, attacking the carbon atom of the nitrile group in cyanamide.[3]

Caption: Reaction mechanism for creatine synthesis.

Experimental Protocols

The following protocols are adapted from established laboratory and industrial procedures for creatine synthesis.[7][8][9]

Protocol 1: Laboratory-Scale Synthesis of Creatine Monohydrate

This protocol outlines a procedure suitable for a laboratory setting.

Materials:

-

This compound

-

Cyanamide

-

Concentrated Ammonium Hydroxide (as a basic catalyst)[7][10]

-

Sodium Chloride

-

Distilled Water

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Erlenmeyer flask

-

Magnetic stir plate

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers

-

pH meter or pH paper

Procedure:

-

Preparation of Sarcosine Solution: In a 10 mL round-bottom flask, dissolve 0.232 g of this compound in 0.5 mL of distilled water with stirring.[9] Add 0.152 g of sodium chloride to this solution.[9]

-

Preparation of Cyanamide Solution: In a separate 10 mL Erlenmeyer flask, dissolve 0.206 g of cyanamide in 0.13 mL of distilled water.[9] Add one drop of concentrated ammonium hydroxide to this solution.[9]

-

Reaction: Add the cyanamide solution to the stirring sarcosine solution. Allow the mixture to stir at room temperature for 1 hour. The solution may become cloudy as the product begins to precipitate.[9]

-

Crystallization: Allow the reaction mixture to stand at room temperature for at least 24 hours (up to one week) to allow for complete crystallization of the crude product.[9]

-